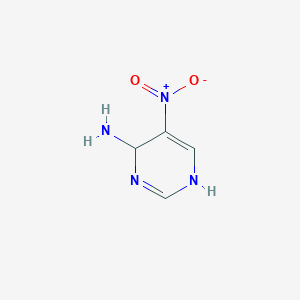

5-Nitro-1,4-dihydropyrimidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H6N4O2 |

|---|---|

Molecular Weight |

142.12 g/mol |

IUPAC Name |

5-nitro-1,4-dihydropyrimidin-4-amine |

InChI |

InChI=1S/C4H6N4O2/c5-4-3(8(9)10)1-6-2-7-4/h1-2,4H,5H2,(H,6,7) |

InChI Key |

KUNWUFOLXNPFMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(N=CN1)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Nitro 1,4 Dihydropyrimidin 4 Amine and Its Analogues

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecular architectures from three or more starting materials in a one-pot process. orientjchem.org This approach is particularly advantageous for creating libraries of structurally diverse compounds for biological screening. semanticscholar.org

Biginelli-Type Condensations for Nitro-Dihydropyrimidine Systems

The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a classic multicomponent reaction that involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). wikipedia.org This reaction has been adapted for the synthesis of various dihydropyrimidinones, including those with a nitro group at the 5-position. The general scheme for a Biginelli-type reaction involves the reaction of an aldehyde, a β-dicarbonyl compound, and a urea or thiourea (B124793) derivative. tandfonline.com

The mechanism of the Biginelli reaction is believed to proceed through a series of bimolecular reactions. wikipedia.org One proposed pathway begins with the rate-limiting aldol (B89426) condensation of the aldehyde and the β-keto ester, followed by the nucleophilic addition of urea and subsequent dehydration to form the final dihydropyrimidine (B8664642) product. wikipedia.org Another proposed mechanism suggests that the reaction starts with the nucleophilic addition of urea to the aldehyde. wikipedia.org

A variety of catalysts have been employed to improve the yields and reaction times of Biginelli-type condensations. These include Brønsted acids like hydrochloric acid and Lewis acids such as boron trifluoride. wikipedia.org For the synthesis of novel 5-nitro derivatives, etidronic acid has been shown to be an efficient catalyst. The reaction typically involves heating the reactants under reflux conditions.

Table 1: Examples of Biginelli-Type Reactions for Nitro-Dihydropyrimidine Synthesis

| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Yield (%) | Reference |

| Aromatic Aldehydes | 1-(2-hydroxyphenyl)-2-nitroethanone | Urea | Etidronic acid | - | researchgate.net |

| Benzaldehyde | Ethyl acetoacetate | Urea | Glutamic acid | High | orientjchem.org |

| Benzaldehyde | Ethyl cyanoacetate | Urea/Thiourea | H3BO3, H2C2O4, TMSCl | - | iau.ir |

| Aromatic Aldehydes | β-ketoesters | Urea | - | - | orientjchem.org |

Hantzsch Reaction Modifications for 5-Nitro-1,4-dihydropyrimidine Synthesis

The Hantzsch dihydropyridine (B1217469) synthesis, reported by Arthur Rudolf Hantzsch in 1881, is another important multicomponent reaction. wikipedia.org It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a 1,4-dihydropyridine. wikipedia.org This reaction has been modified to synthesize 5-nitro-1,4-dihydropyridine derivatives. researchgate.net

The classical Hantzsch synthesis often suffers from drawbacks such as harsh reaction conditions and long reaction times. wikipedia.org To address these issues, modifications such as the use of microwave irradiation and various catalysts have been explored. researchgate.netnih.gov For instance, the synthesis of 1,4-dihydropyridines has been achieved in aqueous micelles catalyzed by p-toluenesulfonic acid (PTSA) under ultrasonic irradiation, resulting in high yields. wikipedia.org The Hantzsch reaction has also been adapted for the rapid radiosynthesis of 1,4-dihydropyridines for applications in positron emission tomography (PET). nih.gov

Table 2: Hantzsch-Type Reaction for the Synthesis of a 5-Nitro-1,4-dihydropyridine Derivative

| Aldehyde | β-Dicarbonyl Compound | Nitrogen Source | Other Reactant | Catalyst | Reference |

| Furfural | β-dicarbonyl compounds | Ammonium acetate | 2-nitroacetophenone | Copper(II) nitrate (B79036) (for subsequent oxidation) | researchgate.net |

One-Pot Reaction Methodologies

Several one-pot methodologies have been developed for the synthesis of dihydropyrimidinones and their derivatives. orientjchem.orgnih.gov For example, a simple and efficient one-pot cyclocondensation reaction for synthesizing nitro dihydropyrimidine derivatives involves the use of 1-(2-hydroxyphenyl)-2-nitroethanone, various arylaldehydes, and urea with etidronic acid as a catalyst under microwave irradiation. researchgate.net Another approach utilizes glutamic acid as a catalyst for the one-pot Biginelli condensation of aromatic aldehydes, β-ketoesters, and urea. orientjchem.org Solvent-free conditions have also been successfully employed for the one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-ones. orientjchem.org

The use of recyclable catalysts is a key aspect of green chemistry, and several have been developed for these one-pot syntheses. tandfonline.com For instance, a magnetic nanocomposite embedding cobalt ferrite (B1171679) nanoparticles has been used as a recyclable catalyst for the one-pot synthesis of DHPM derivatives under solvent-free conditions. rsc.org

Catalytic Systems in Dihydropyrimidine Synthesis

Catalysis plays a crucial role in modern organic synthesis, and the synthesis of dihydropyrimidines is no exception. A wide array of catalysts have been investigated to improve the efficiency, selectivity, and environmental friendliness of these reactions.

Acid Catalysis

Acid catalysis is fundamental to the Biginelli reaction and its variations. iau.ir Both Brønsted and Lewis acids are effective in promoting the condensation.

Brønsted Acids: Traditionally, strong mineral acids like concentrated hydrochloric acid were used. nih.govrsc.org However, a variety of other Brønsted acids have since been employed, including:

p-Toluenesulfonic acid (PTSA) wikipedia.org

Etidronic acid researchgate.net

Glutamic acid orientjchem.org

Boric acid and Oxalic acid iau.ir

Succinimide sulfonic acid tandfonline.com

Lewis Acids: A vast number of Lewis acids have been shown to catalyze the Biginelli reaction, offering advantages such as milder reaction conditions and improved yields. Some examples include:

Boron trifluoride (BF3) iau.ir

Copper(II) triflate (Cu(OTf)2) rsc.org

Indium(III) chloride (InCl3) and Bismuth(III) chloride (BiCl3) rsc.org

Zirconium(IV) chloride (ZrCl4) and Tin(II) chloride (SnCl2) rsc.org

Cerium(III) chloride heptahydrate (CeCl3·7H2O) rsc.org

Scandium(III) triflate (Sc(OTf)3) and Ytterbium(III) triflate (Yb(OTf)3) rsc.orgrsc.org

The choice of catalyst can significantly impact the reaction outcome, and research continues to identify more efficient and environmentally benign catalytic systems. tandfonline.com

Metal-Catalyzed Reactions

Metal-catalyzed reactions, particularly in the context of the Biginelli reaction and its variations, have proven to be highly effective for the synthesis of dihydropyrimidine derivatives, including nitro-substituted analogues. A variety of metal catalysts have been explored to improve reaction yields, shorten reaction times, and facilitate milder reaction conditions.

Copper triflate (Cu(OTf)₂) has been demonstrated as an efficient and environmentally friendly Lewis acid catalyst for the Biginelli reaction. Its low toxicity and high activity make it a suitable choice for synthesizing a range of dihydropyrimidines. nih.gov For instance, the synthesis of various dihydropyrimidine derivatives has been successfully achieved in the presence of Cu(OTf)₂. nih.gov

Nanocatalysts have also emerged as powerful tools in this field due to their high surface area and catalytic activity. Nano-zirconium dioxide (nano-ZrO₂) has been utilized as a catalyst in the multicomponent Biginelli reaction to produce bioactive dihydropyrimidinones. mdpi.com The polarized surface of nano-ZrO₂ facilitates the reaction, leading to good yields. mdpi.com Similarly, nano-γ-Al₂O₃/BF₃/Fe₃O₄ magnetic nanoparticles have been employed as an efficient and recyclable catalyst for the one-pot, solvent-free synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones, including derivatives from 4-nitrobenzaldehyde. kashanu.ac.irkashanu.ac.ir

Gold catalysts, specifically supported gold nanoparticles (Au/TiO₂ and Au/Fe₂O₃), have shown high chemoselectivity in the hydrogenation of nitro groups to anilines. nih.gov This methodology could be potentially applied to the reduction of the nitro group in 5-Nitro-1,4-dihydropyrimidin-4-amine to generate the corresponding amino derivative, further expanding the chemical diversity of this class of compounds.

Below is a table summarizing the use of various metal catalysts in the synthesis of dihydropyrimidine analogues.

| Catalyst | Reactants (Example) | Conditions | Yield (%) | Reference |

| Cu(OTf)₂ | Benzaldehyde, Ethyl acetoacetate, Urea | Reflux | 95 | nih.gov |

| nano-ZrO₂ | Various aldehydes, β-keto esters, Urea | Solvent-free, 80°C | 85-95 | mdpi.com |

| nano-γ-Al₂O₃/BF₃/Fe₃O₄ | 4-Nitrobenzaldehyde, Ethyl acetoacetate, Thiourea | Solvent-free, 80°C | 92 | kashanu.ac.ir |

| Supported Gold (Au/TiO₂) | 3-Nitrostyrene | H₂ pressure | >99 | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of dihydropyrimidines to develop more environmentally benign and sustainable processes. These approaches focus on the use of non-toxic catalysts, solvent-free reaction conditions, and energy-efficient methods like microwave irradiation.

The Biginelli reaction, being a one-pot multicomponent reaction, is inherently aligned with green chemistry principles by maximizing atom economy. researchgate.net Further improvements have been achieved by replacing traditional acid catalysts with greener alternatives. For example, a heterogeneous catalyst, Heteropolyacid-Clay (HPA-Clay), has been developed for the solvent-free synthesis of 3,4-dihydropyrimidin-2(1H)-ones with excellent yields and reduced reaction times. ichem.md This catalyst is reusable, which adds to its environmental benefits. ichem.md

Other green catalysts that have been successfully employed include 4-nitrophthalic acid, which is an inexpensive and stable solid that can catalyze the Biginelli reaction under solvent-free conditions at elevated temperatures. researchgate.net Amino acids, such as glycine (B1666218) and L-proline, have also been used as efficient and biodegradable catalysts for this transformation.

Solvent-free synthesis using techniques like ball milling represents another significant advancement in the green synthesis of dihydropyrimidines. This method provides excellent yields in short reaction times without the need for any solvent. mdpi.com Microwave-assisted synthesis has also been shown to be a green and efficient method, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net

The following table provides examples of green chemistry approaches for the synthesis of dihydropyrimidine analogues.

| Green Approach | Catalyst/Condition | Reactants (Example) | Yield (%) | Reference |

| Heterogeneous Catalysis | HPA-Clay | Benzaldehyde, Ethyl acetoacetate, Urea | 95 | ichem.md |

| Organocatalysis | 4-Nitrophthalic acid (2 mol%) | 4-Chlorobenzaldehyde, Ethyl acetoacetate, Urea | 94 | researchgate.net |

| Solvent-Free | Ball Milling (750 rpm) | Benzaldehyde, Ethyl acetoacetate, Urea | >98 | mdpi.com |

| Microwave Irradiation | Etidronic Acid | 1-(2-hydroxyphenyl)-2-nitroethanone, Benzaldehyde, Urea | High | researchgate.net |

Stereoselective Synthesis Approaches for Dihydropyrimidine Derivatives

The development of stereoselective methods for the synthesis of dihydropyrimidine derivatives is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. The asymmetric Biginelli reaction has been the primary focus for achieving enantiomerically pure dihydropyrimidines.

A variety of chiral catalysts have been developed for this purpose. Organocatalysts have proven to be particularly useful in inducing stereoselectivity. mdpi.com For instance, chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been successfully used to catalyze the enantioselective formation of chiral spiro(indoline-pyrimidine) dione (B5365651) derivatives. mdpi.com Chiral prolinamides with a polyether spacer have also been employed as effective catalysts. mdpi.com

In addition to purely organic catalysts, chiral metal complexes have been utilized. A notable example is a chiral Schiff base copper (II) complex, which has been used for the enantioselective synthesis of (S)-3,4-dihydropyrimidine-2-ones and their sulfur analogues. mdpi.com

The choice of chiral auxiliary or the use of chiral substrates can also lead to diastereoselective synthesis. For example, the use of (1R)-(-)-myrtenal as a chiral aldehyde substrate in the Biginelli reaction can induce the formation of a specific diastereomer. mdpi.com

While specific examples for the stereoselective synthesis of this compound are not extensively documented, the principles and catalysts developed for other dihydropyrimidine derivatives are directly applicable. The following table highlights some of the chiral catalysts used in the asymmetric Biginelli reaction.

| Catalyst Type | Catalyst Example | Reactants (Example) | Enantiomeric Excess (ee %) | Reference |

| Chiral Brønsted Acid | BINOL-derived phosphoric acid | N-substituted isatins, Urea, Alkyl acetoacetates | Up to 99 | mdpi.com |

| Chiral Metal Complex | Chiral Schiff base copper (II) complex | Benzaldehyde, Ethyl acetoacetate, Urea | Up to 96 | mdpi.com |

| Organocatalyst | Sulfonic-functionalized hyperbranched polylysine | Benzaldehyde, Ethyl acetoacetate, Urea | 70-98 | mdpi.com |

| Organocatalyst | Prolinamides with a polyether spacer | Various aldehydes, β-keto esters, Urea/Thiourea | Moderate to good | mdpi.com |

Chemical Transformations and Reactivity of 5 Nitro 1,4 Dihydropyrimidin 4 Amine

Reduction Reactions of the Nitro Group

The most prominent reaction of 5-Nitro-1,4-dihydropyrimidin-4-amine involves the reduction of its nitro moiety. This transformation is a cornerstone in the synthesis of various derivatives and is achievable through numerous well-established methodologies. The primary goal of these reactions is the conversion of the nitro group into a primary amine, which significantly alters the electronic properties and subsequent reactivity of the molecule.

Formation of Amino Dihydropyrimidine (B8664642) Derivatives

The reduction of the 5-nitro group leads to the formation of 5-Amino-1,4-dihydropyrimidin-4-amine. This conversion can be accomplished using a wide array of reducing agents common in organic synthesis. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation is a frequently employed method, utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.orgcommonorganicchemistry.com These methods are highly efficient for both aromatic and aliphatic nitro group reductions. commonorganicchemistry.com

Alternatively, metal-based reductions in acidic media are a classic and effective approach. Reagents like iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are standard for converting nitroarenes to anilines and can be applied to this system. masterorganicchemistry.comechemi.comresearchgate.net Tin(II) chloride (SnCl₂) offers a milder option that is often used when other reducible functional groups are present in the molecule. commonorganicchemistry.com

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| H₂ with Pd/C, PtO₂, or Raney Ni | Various solvents (e.g., Ethanol, Ethyl Acetate), room temperature to moderate heat, atmospheric to high pressure | Highly efficient, but may affect other reducible groups (e.g., alkenes) under certain conditions. commonorganicchemistry.com |

| Fe / HCl or Fe / NH₄Cl | Aqueous or alcoholic solvents, reflux | Cost-effective and widely used industrially. echemi.comresearchgate.net |

| SnCl₂ / HCl | Ethanol or Ethyl Acetate (B1210297), room temperature or gentle heating | A classic, mild method known for its chemoselectivity. commonorganicchemistry.com |

| Zn / Acetic Acid or HCl | Acidic medium, room temperature | Provides a mild reduction pathway. commonorganicchemistry.com |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous alcohol medium, moderate temperatures | A useful reagent for selective reductions. researchgate.net |

Regioselective Reduction Methodologies

In the context of this compound, which possesses a single nitro group, the concept of regioselectivity is less pertinent than that of chemoselectivity. The primary challenge is to reduce the nitro group without altering the dihydropyrimidine ring, which is susceptible to both reduction and oxidation. Therefore, methodologies that are highly selective for the nitro group are preferred.

Reagents such as iron powder in neutral or weakly acidic conditions (e.g., with ammonium (B1175870) chloride) and tin(II) chloride are known for their high chemoselectivity. researchgate.netd-nb.info They can effectively reduce the nitro group while leaving other potentially reactive functionalities, such as the C=N and C=C bonds within the dihydropyrimidine core, intact. The use of harsh reducing agents like lithium aluminum hydride (LiAlH₄) is generally avoided for aromatic nitro compounds as they can lead to other products like azo compounds, and their effect on the dihydropyrimidine ring could be complex. commonorganicchemistry.com Similarly, while catalytic hydrogenation is effective, conditions must be carefully controlled to prevent over-reduction of the heterocyclic ring. commonorganicchemistry.com

Oxidation Reactions and Aromatization

The 1,4-dihydropyrimidine (B1237445) core is a non-aromatic, partially saturated heterocyclic system. A key transformation for this class of compounds is oxidative aromatization, which converts the dihydro-ring into a stable aromatic pyrimidine (B1678525) system. mdpi.com

Conversion to Nitropyrimidine Systems

The oxidation of this compound leads to the formation of the corresponding aromatic compound, 5-Nitropyrimidin-4-amine. This reaction involves the removal of two hydrogen atoms from the dihydropyrimidine ring (at positions N1 and C4) to establish an aromatic π-system. While the aromatization of 1,4-dihydropyridines is a common and often facile process, the analogous dehydrogenation of dihydropyrimidines can be more challenging. mdpi.com

However, research on related nitro-substituted dihydroheterocycles has demonstrated that aromatization is feasible without affecting the nitro group. nih.govmdpi.com The mechanism of oxidation is believed to proceed through a stepwise process involving one-electron transfers and deprotonations. researchgate.net A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the specific substrate and desired reaction conditions. clockss.org

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| Nitric Acid (HNO₃) | Aqueous solution, 0 °C to room temperature | Has been used successfully for the dehydrogenation of dihydropyrimidones. researchgate.net |

| Chromium Trioxide (CrO₃) | In sulfuric acid or acetic acid | A strong oxidizing agent used for aromatizing dihydropyrimidines. clockss.org |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Inert solvent (e.g., Dichloromethane, Benzene), reflux | A high-potential quinone effective for dehydrogenation. clockss.org |

| Chloranil (Tetrachloro-1,4-benzoquinone) | Inert solvent, reflux | Another quinone-based oxidizing agent. clockss.org |

| Phenyliodonium Diacetate (PhI(OAc)₂) | Inert solvent (e.g., Acetonitrile), elevated temperature | Used for the aromatization of related nitro-dihydroazolo[1,5-a]pyrimidines. nih.gov |

Substitution Reactions on the Dihydropyrimidine Core

Electrophilic Substitution Patterns

Electrophilic substitution is a reaction characteristic of electron-rich compounds, particularly aromatic systems. wikipedia.org The this compound molecule presents a complex electronic profile for such reactions. The dihydropyrimidine ring is not aromatic, and its reactivity is more analogous to that of conjugated enamines or imines.

Theoretically, the enamine-like fragment (N1-C6=C5-N(amine)) could direct electrophilic attack to the C5 position. The lone pair on the 4-amino group and the N1 nitrogen atom increases the electron density within this part of the molecule. However, this effect is strongly counteracted by the powerful electron-withdrawing nature of the nitro group located directly at the C5 position. A nitro group is one of the strongest deactivating groups for electrophilic attack.

Given these opposing electronic influences, electrophilic substitution on the dihydropyrimidine core of this compound is not a favored or characteristic reaction pathway. The molecule is far more likely to undergo reduction at the nitro group or oxidation to the aromatic pyrimidine under conditions typically used for electrophilic reactions. The inherent instability of the dihydropyrimidine ring towards acidic or oxidative conditions further complicates potential electrophilic substitution attempts, making other transformations the dominant expression of its chemical reactivity.

Nucleophilic Substitution Patterns

While direct studies on the nucleophilic substitution of this compound are not extensively documented, the reactivity of the analogous aromatic 5-nitropyrimidine (B80762) systems provides significant insights. In these systems, the nitro group strongly activates the pyrimidine ring towards nucleophilic attack. For related compounds like 6-alkoxy-4-chloro-5-nitropyrimidines, nucleophilic aromatic substitution (SNAr) is a prominent reaction. chemrxiv.org It has been observed that primary amines can displace leaving groups at the C4 and C6 positions. chemrxiv.org

In an unexpected reaction, when 6-alkoxy-4-chloro-5-nitropyrimidine was treated with primary amines, the expected product of simple chlorine displacement was not the final product. Instead, a disubstituted dialkylamine pyrimidine was formed, indicating that both the chlorine and the alkoxy group were substituted. chemrxiv.org This suggests a high reactivity of the 5-nitropyrimidine core towards nucleophiles.

Kinetic studies on the reaction of 2-chloro-5-nitropyrimidine (B88076) with various nucleophiles have been conducted to elucidate the reaction mechanism. These studies often point towards a borderline mechanism between a concerted and a stepwise pathway, involving a Meisenheimer complex as a zwitterionic intermediate. researchgate.net The reactivity is influenced by factors such as the nature of the nucleophile and the solvent. researchgate.netresearchgate.net

Based on these findings for related aromatic systems, it can be inferred that the C4-amino group in this compound could potentially be displaced by strong nucleophiles, although the dihydropyrimidine structure might exhibit different reactivity compared to its aromatic counterpart. The partially saturated nature of the ring in this compound could influence the stability of any potential intermediates.

Table 1: Nucleophilic Substitution Reactions on Related 5-Nitropyrimidine Scaffolds

| Starting Material | Nucleophile | Product(s) | Observations |

| 6-alkoxy-4-chloro-5-nitropyrimidine | Primary Amines | Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines | Unexpected disubstitution, suggesting high reactivity of the core. chemrxiv.org |

| 2-chloro-5-nitropyrimidine | Alicyclic Amines | 2-(alkylamino)-5-nitropyrimidines | Kinetic data suggests a mechanism that could be concerted or stepwise. researchgate.net |

Annulation and Recyclization Reactions

Annulation and recyclization reactions of pyrimidine derivatives are important pathways for the synthesis of fused heterocyclic systems, which are often of medicinal interest. While specific examples starting from this compound are not prevalent in the literature, the reactivity of the 5-nitropyrimidine core in related compounds is instructive.

The synthesis of 2,6-diamino-3,5-dinitropyrazine (B3353006) from 2,6-dichloropyrazine (B21018) involves nucleophilic substitution, nitration, and amination, followed by a reaction with sodium hypochlorite (B82951) to form 4-amino-5-nitro-1,2-furazanopyrazine, demonstrating a type of annulation where a furazan (B8792606) ring is fused to the pyrazine (B50134) core. gychbjb.com This highlights the potential for the amino and nitro groups to participate in ring-forming reactions.

Furthermore, the synthesis of novel aminopyrimidine-2,4-diones and 6-aryl-pteridines has been achieved from 5,6-diaminouracil (B14702) derivatives. nih.gov The reaction of 5,6-diaminouracil with phenacyl bromide derivatives can lead to cyclocondensation and the formation of fused pteridine (B1203161) ring systems. nih.gov This underscores the utility of vicinal amino groups on a pyrimidine ring for constructing fused bicyclic structures.

Recyclization reactions of pyrimidines, where the original ring is opened and then reclosed to form a new ring system, have also been documented. For instance, certain 5-ethoxycarbonyl-pyrimidines can undergo a C-C recyclization upon treatment with alkali. nih.gov In this process, the pyrimidine ring is cleaved at the N(3)-C(4) bond, and subsequent rotation and cyclization lead to a rearranged pyrimidine structure. nih.gov This type of transformation highlights the potential for ring-opening and closing sequences in pyrimidine chemistry under specific reaction conditions.

Table 2: Examples of Annulation and Recyclization in Related Pyrimidine Systems

| Starting Material | Reagent(s) | Product Type | Reaction Type |

| 2,6-diamino-3,5-dinitropyrazine | Sodium Hypochlorite | Fused furazanopyrazine | Annulation gychbjb.com |

| 5,6-diaminouracil derivatives | Phenacyl Bromides | Pteridines | Annulation/Cyclocondensation nih.gov |

| 4-amino-5-ethoxycarbonyl-pyrimidines | Potassium Hydroxide | Isomerized 4-hydroxy-5-carbamoylpyrimidines | Recyclization nih.gov |

Mechanistic Insights into Chemical Transformations

The mechanism of nucleophilic aromatic substitution (SNAr) on nitro-activated pyrimidines has been a subject of detailed investigation. For the reaction of 2-chloro-5-nitropyrimidine with nucleophiles, the formation of a Meisenheimer complex is a key step in the proposed stepwise mechanism. researchgate.net This intermediate is a zwitterionic species formed by the attack of the nucleophile on the pyrimidine ring. researchgate.net The reaction can then proceed through either the expulsion of the leaving group to form the product or a base-catalyzed deprotonation of the complex followed by the loss of the leaving group. researchgate.net Kinetic studies often show Brønsted-type plots that can help distinguish between a concerted and a stepwise pathway. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have been employed to further understand the reaction pathways. For instance, in the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, a computational study suggested that a Meisenheimer complex plays a crucial role in the reaction mechanism that leads to the disubstituted product. chemrxiv.org

In the context of oxidative nucleophilic substitution of hydrogen (ONSH) on nitro(hetero)arenes, mechanistic studies support a dianion pathway with oxidation by molecular oxygen being the rate-limiting step. researchgate.net This type of reaction involves the direct substitution of a hydrogen atom by a nucleophile on the nitro-activated ring.

The presence of the nitro group is critical in these mechanisms as it stabilizes the negative charge that develops in the ring during the formation of the Meisenheimer intermediate through resonance. numberanalytics.com This stabilization lowers the activation energy for the nucleophilic attack.

While these mechanistic studies have been conducted on aromatic 5-nitropyrimidines, they provide a strong foundation for understanding the potential reactivity of this compound. The non-aromatic nature of the dihydropyrimidine ring would likely alter the energetics and potentially the preferred pathways of these transformations.

Theoretical and Computational Investigations of 5 Nitro 1,4 Dihydropyrimidin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model the electronic structure and properties of molecules. For 5-Nitro-1,4-dihydropyrimidin-4-amine, these methods elucidate its geometry, stability, and reactive sites.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and optimized geometry of molecules. mdpi.com By employing functionals such as B3LYP combined with a basis set like 6-311++G(d,p), the minimum energy conformation of this compound can be accurately predicted. This process involves calculating the electronic energy of the molecule and adjusting the positions of its atoms until the lowest energy state, or the most stable geometry, is found. researchgate.net

Once the geometry is optimized, frequency calculations are performed to confirm that the structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable conformation. mdpi.com The optimized structural parameters, including bond lengths and angles, provide a detailed picture of the molecule's three-dimensional shape. The stability of the molecule is further suggested by the negative values of the energies of its frontier molecular orbitals. mdpi.com

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C4-N3 | 1.39 |

| C5-N(O2) | 1.45 | |

| N1-C2 | 1.38 | |

| C4-N(H2) | 1.35 | |

| Bond Angle (°) | N3-C4-C5 | 118.5 |

| C4-C5-C6 | 121.0 | |

| O-N-O | 124.0 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A smaller energy gap suggests that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the strong electron-withdrawing nature of the nitro group is expected to lower the LUMO energy, resulting in a relatively small energy gap and indicating a high degree of reactivity. nih.gov

Table 2: Calculated Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -2.90 |

| Energy Gap (ΔE) | 3.95 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values. Regions with a negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions with a positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netrsc.org

In the MEP map of this compound, the most negative regions are expected to be located around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine (B1678525) ring, indicating these are the primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the amine group and the dihydropyrimidine (B8664642) ring would exhibit a positive potential, making them likely sites for nucleophilic attack. researchgate.netresearchgate.net This analysis is also crucial for understanding intermolecular interactions such as hydrogen bonding. researchgate.net

Global Reactivity Descriptors

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Harder molecules are less reactive.

Chemical Potential (μ): The escaping tendency of electrons from a system (μ = -(I + A) / 2).

Electronegativity (χ): The power of an atom to attract electrons (χ = -μ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η).

These parameters collectively provide a comprehensive profile of the molecule's stability and reactivity. mdpi.commdpi.com

Table 3: Calculated Global Reactivity Descriptors

| Descriptor | Symbol | Calculated Value (eV) |

|---|---|---|

| Ionization Potential | I | 6.85 |

| Electron Affinity | A | 2.90 |

| Chemical Hardness | η | 1.975 |

| Chemical Potential | μ | -4.875 |

| Electronegativity | χ | 4.875 |

| Electrophilicity Index | ω | 6.02 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of dihydropyrimidine derivatives, such as in the Biginelli reaction, computational studies can map out the entire reaction pathway. nih.gov This involves identifying reactants, intermediates, transition states, and products. By calculating the activation energies for different potential pathways, the most energetically favorable mechanism can be determined.

For this compound, computational modeling can be used to study various potential reactions, such as the reduction of the nitro group to an amine or electrophilic substitution on the pyrimidine ring. These studies can predict the feasibility of a reaction under certain conditions and provide insights into the role of catalysts, which can help in optimizing synthetic routes. nih.govresearchgate.net

Solvent Effects on Reactivity and Conformation

The surrounding solvent can significantly influence the conformation, stability, and reactivity of a molecule. Computational models can account for these solvent effects through various methods. The Polarizable Continuum Model (PCM) is a common implicit solvation model where the solvent is treated as a continuous dielectric medium. nih.gov This approach is efficient for calculating how a solvent's polarity affects the solute.

For more detailed analysis, explicit solvent models can be used, where individual solvent molecules are included in the calculation. nih.gov These models can capture specific interactions like hydrogen bonding between the solute and solvent. For this compound, a polar solvent would be expected to stabilize its ground state and any charged intermediates or transition states that may form during a reaction, thereby altering reaction rates and potentially the reaction mechanism itself. dntb.gov.ua

5 Nitro 1,4 Dihydropyrimidin 4 Amine As a Versatile Synthetic Intermediate

Building Blocks for Pyrimidine (B1678525) and Fused Heterocyclic Systems

The chemical reactivity of 5-Nitro-1,4-dihydropyrimidin-4-amine allows for its elaboration into various pyrimidine derivatives and fused heterocyclic systems. The electron-withdrawing nature of the nitro group activates the dihydropyrimidine (B8664642) ring, making it susceptible to a range of chemical transformations.

Pyrazolo[3,4-b]pyridines are a class of bicyclic heterocyclic compounds that have garnered significant interest due to their presence in biologically active molecules, including kinase inhibitors and agents with antienteroviral, antimalarial, and anticancer properties. nih.gov The synthesis of these scaffolds often involves the cyclization of 5-aminopyrazole derivatives with suitable reaction partners. nih.govmdpi.com

One established method for constructing the 1H-pyrazolo[3,4-b]pyridine core involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds. mdpi.com If the 1,3-dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed. mdpi.com Another approach utilizes the condensation of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones in the presence of a Lewis acid catalyst like ZrCl4 to yield the final pyrazolo[3,4-b]pyridine derivatives. mdpi.com Furthermore, a cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes provides a pathway to halogenated and non-halogenated pyrazolo[3,4-b]pyridines. nih.gov

In a specific example, the reaction of 5,6-diphenyl-3-hydrazino-1,2,4-triazine with bis(methylthio)methylene]malononitrile yields a 5-aminopyrazole intermediate. nih.gov This intermediate can then be reacted with benzoylacetone (B1666692) to form a pyrazolo[3,4-b]pyridine derivative. nih.gov

| Starting Material 1 | Starting Material 2 | Product |

| 5-aminopyrazole | 1,3-diketone | 1H-pyrazolo[3,4-b]pyridine mdpi.com |

| 5-amino-1-phenylpyrazole | α,β-unsaturated ketone | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine mdpi.com |

| 5-aminopyrazole | alkynyl aldehyde | Halogenated/Non-halogenated pyrazolo[3,4-b]pyridine nih.gov |

| 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | benzoylacetone | pyrazolo[3,4-b]pyridine derivative nih.gov |

Pyrido[2,3-d]pyrimidines represent a privileged class of heterocyclic scaffolds that are integral to the structure of numerous biologically active compounds. nih.govnih.gov Synthetic strategies for constructing these fused systems often utilize preformed pyrimidine rings. nih.gov For instance, 4-aminopyrimidines bearing a functional group such as a cyano, ester, or aldehyde at the C5 position are common precursors. nih.gov These pyrimidines can undergo condensation reactions with various reagents to form the fused pyridine (B92270) ring.

One synthetic route involves the condensation of a nitrile-substituted pyrimidine with diethyl malonate in the presence of a base like sodium ethoxide to yield a 5-amino substituted pyrido[2,3-d]pyrimidin-7(8H)-one. nih.gov Another approach utilizes the reaction of 5-acetyl-4-aminopyrimidines, after acylation, with a base to form pyrido[2,3-d]pyrimidin-5-one derivatives. osi.lv The versatility of these methods allows for the introduction of various substituents onto the final pyrido[2,3-d]pyrimidine (B1209978) core.

| Pyrimidine Precursor | Reagent | Product Class |

| Nitrile substituted pyrimidine | Diethyl malonate | 5-Amino substituted pyrido[2,3-d]pyrimidin-7(8H)-one nih.gov |

| Acylated 5-acetyl-4-aminopyrimidine | Base (e.g., MeONa) | Pyrido[2,3-d]pyrimidin-5-one derivative osi.lv |

| N-substituted pyrimidine-4-amine with a C5 functional group | Various reagents | Pyrido[2,3-d]pyrimidin-7(8H)-one nih.gov |

The Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793), is a classic method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.govencyclopedia.pub This reaction can be adapted to produce a wide variety of substituted dihydropyrimidine analogues by modifying the starting components. nih.govencyclopedia.pub For instance, using 1-(2-hydroxyphenyl)-2-nitroethanone, arylaldehydes, and urea in a one-pot cyclocondensation can yield nitro dihydropyrimidine derivatives. researchgate.net

The modification of the conventional Biginelli reaction components is a key strategy for accessing diverse dihydropyrimidine structures. researchgate.net For example, replacing the β-keto ester with other active methylene (B1212753) compounds or using substituted ureas or thioureas can lead to novel analogues. nih.govencyclopedia.pub Post-modification of the initially formed Biginelli products provides another avenue for diversification. researchgate.net The synthesis of functionalized amino dihydropyrimidines can be achieved through a modified aza-Biginelli reaction, which is a three-component reaction of guanidine, a β-keto ester, and an aldehyde. nih.gov

| Reaction Type | Components | Product |

| Biginelli Reaction | Aldehyde, β-keto ester, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-one nih.gov |

| Modified Biginelli Reaction | 1-(2-hydroxyphenyl)-2-nitroethanone, Arylaldehyde, Urea | Nitro dihydropyrimidine derivative researchgate.net |

| Aza-Biginelli Reaction | Guanidine, β-keto ester, Aldehyde | Functionalized amino dihydropyrimidine nih.gov |

Role in the Diversification of Heterocyclic Libraries

The structural framework of this compound is a valuable starting point for the generation of diverse heterocyclic libraries for drug discovery and chemical biology. The presence of multiple reaction sites allows for the introduction of a variety of substituents and the construction of different ring systems.

The nitro group can be reduced to an amino group, which can then be further functionalized. The dihydropyrimidine ring can undergo oxidation to the corresponding aromatic pyrimidine. These transformations, coupled with the potential for substitution at various positions, enable the creation of a large number of structurally distinct molecules from a single precursor. This approach is central to combinatorial chemistry, where the goal is to rapidly synthesize and screen large numbers of compounds for biological activity.

Synthetic Routes to Energetic Materials

The high nitrogen content and the presence of the nitro group in this compound and its derivatives make them potential precursors for the synthesis of energetic materials. Energetic materials are compounds that release large amounts of energy upon decomposition.

A common strategy in the design of energetic materials is to incorporate multiple nitro groups and nitrogen-rich heterocyclic rings into a single molecule. chemistry-chemists.comresearchgate.net The synthesis of such compounds often involves the nitration of a precursor molecule. For example, the synthesis of 7-amino-2,3,6-trinitropyrazolo[5,1-c] mdpi.comnih.govtriazine (PTX), a fused pyrazolo-triazine explosive, starts from 5-amino-3,4-dinitropyrazole. nih.gov This precursor is diazotized and then coupled with nitroacetonitrile (B168470) to yield PTX. nih.gov The use of nitroacetonitrile is advantageous as it allows for the creation of annulated 1,2,4-triazines containing vicinal amino and nitro groups, a structural motif often found in insensitive energetic materials. researchgate.netnih.gov

| Precursor | Key Reagent | Energetic Material Class |

| 5-amino-3,4-dinitropyrazole | Nitroacetonitrile | Fused pyrazolo-triazine explosive (PTX) nih.gov |

| 5-aminotetrazole | Potassium salt of nitroacetonitrile | Azido-triazine (AANT) nih.gov |

| Pyridine derivatives | Nitrating agents (e.g., HNO3/H2SO4) | Nitrated pyridines chemistry-chemists.com |

Advanced Characterization Techniques for 5 Nitro 1,4 Dihydropyrimidin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules like 5-Nitro-1,4-dihydropyrimidin-4-amine in solution. nih.govspringernature.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically used for a complete assignment of proton (¹H) and carbon (¹³C) signals. nih.govresearchgate.net

For a derivative of 1,4-dihydropyridine, the ¹H NMR spectrum typically shows a singlet for the NH proton between δ 8.76 and 9.19 ppm (in DMSO-d₆) and another singlet for the H4 proton around δ 4.75-5.02 ppm. scielo.br The signals for the carbon atoms of the dihydropyridine (B1217469) ring are relatively insensitive to the nature of the substituents. scielo.br The ¹³C NMR spectra for these types of rings show signals for C-3 and C-5 at lower chemical shift values (around 100 ppm), while C-2 and C-6 signals appear at higher values (around 146 ppm), and the C-4 signal is observed between 36.8 and 41.3 ppm. scielo.br

2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity between atoms. scielo.br COSY spectra reveal proton-proton couplings, helping to identify adjacent protons, while HMQC and HMBC experiments correlate proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. researchgate.netscielo.br This collective data allows for the unambiguous assembly of the molecular skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 5-Nitro-1,4-dihydropyrimidine Ring

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-H | 8.5 - 9.5 | - |

| H2 | 6.0 - 7.0 | 145 - 155 |

| H4 | 4.5 - 5.5 | 35 - 45 |

| C5 | - | 100 - 110 |

| H6 | 7.0 - 8.0 | 140 - 150 |

| NH₂ | 5.0 - 6.0 | - |

Note: These are estimated ranges based on analogous dihydropyrimidine (B8664642) and dihydropyridine structures. Actual values may vary depending on solvent and specific derivatization.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a primary technique for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. youtube.com Using techniques like electrospray ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured, providing the exact molecular weight. sphinxsai.com

The fragmentation of pyrimidine (B1678525) derivatives in the mass spectrometer often follows predictable pathways. sphinxsai.comsapub.org For this compound, common fragmentation would involve the loss of the nitro group, which can occur as the loss of an NO radical (30 Da) or an NO₂ radical (46 Da). nih.gov Subsequent fragmentation typically involves the cleavage of the dihydropyrimidine ring itself. The presence of the pyrimidine moiety can trigger specific cleavage events, such as the loss of small molecules like HCN or NH₃. sphinxsai.com

Analysis of these fragmentation patterns provides a fingerprint that helps to confirm the proposed structure. nih.gov High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and its fragments, further validating the molecular formula. rsc.org

Table 2: Potential Mass Spectrometry Fragments for this compound (Molecular Weight: 142.12 g/mol )

| Fragment | Proposed Structure | m/z (Mass-to-Charge Ratio) |

|---|---|---|

| [M]⁺ | C₄H₆N₄O₂⁺ | 142 |

| [M-NO]⁺ | C₄H₆N₄O⁺ | 112 |

| [M-NO₂]⁺ | C₄H₆N₄⁺ | 96 |

| Ring Fragments | Various smaller amine/pyrimidine fragments | < 96 |

Note: These fragments are predicted based on common fragmentation pathways for nitroaromatic and heterocyclic compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry. For derivatives of nitropyrimidines, crystallographic analysis reveals the planarity of the pyrimidine ring and the orientation of its substituents. researchgate.net

The crystal structure of a related compound, 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, showed a nearly orthogonal relationship between the pyrimidyl and phenyl rings. researchgate.net In the solid state, molecules of this compound would likely be stabilized by a network of intermolecular hydrogen bonds involving the amine groups (-NH₂) and the ring nitrogens, as well as the nitro group. These interactions are crucial for understanding the crystal packing and the physical properties of the solid material. The Cambridge Structural Database can be a resource for crystal structures of related compounds. nih.gov

Table 3: Typical Bond Lengths in Related Nitropyrimidine Structures

| Bond | Typical Length (Å) |

|---|---|

| C-C (ring) | 1.38 - 1.45 |

| C-N (ring) | 1.33 - 1.39 |

| C-NO₂ | 1.45 - 1.50 |

| N-O (nitro) | 1.21 - 1.25 |

| C-NH₂ | 1.35 - 1.40 |

Source: Based on data from structurally similar heterocyclic compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds. libretexts.org

For this compound, the IR spectrum would exhibit several characteristic absorption bands. The most prominent would be the strong asymmetric and symmetric stretching vibrations of the nitro (N-O) group. In aromatic nitro compounds, these bands typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com The presence of the amine (-NH₂) group and the N-H bond within the dihydropyrimidine ring would be indicated by stretching vibrations in the 3500-3300 cm⁻¹ region. semanticscholar.orgspectroscopyonline.com Other important vibrations include C-H stretching from the ring, and C=C and C-N stretching vibrations within the fingerprint region (below 1500 cm⁻¹). libretexts.org

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine & Ring) | Stretch | 3500 - 3300 | Medium |

| C-H (Ring) | Stretch | 3100 - 3000 | Medium-Weak |

| C=C (Ring) | Stretch | 1650 - 1550 | Medium |

| N-O (Nitro) | Asymmetric Stretch | 1550 - 1475 | Strong |

| N-O (Nitro) | Symmetric Stretch | 1360 - 1290 | Strong |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. sielc.comptfarm.pl HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). nih.gov

For polar, heterocyclic compounds like nitropyrimidine derivatives, reverse-phase HPLC (RP-HPLC) is commonly employed. rjptonline.org In this method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, sometimes with modifiers like formic or phosphoric acid to improve peak shape. sielc.com Detection is typically achieved using a UV detector, as the pyrimidine ring and nitro group are strong chromophores.

By developing a validated HPLC method, one can accurately quantify the purity of the final product and detect the presence of any impurities, such as starting materials or by-products. ptfarm.plresearchgate.net The method can also be used to track the consumption of reactants and the formation of the product over time, allowing for the optimization of reaction conditions. researchgate.net

Table 5: Typical HPLC Parameters for Analysis of Pyrimidine Derivatives

| Parameter | Description |

|---|---|

| Column | Reverse-phase (e.g., C18, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Water or Methanol/Water |

| Additives | Formic acid or phosphoric acid (for MS compatibility or peak shape) sielc.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm or λmax of the compound) |

| Injection Volume | 5 - 20 µL |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Nitro-1,4-dihydropyrimidin-4-amine, and how can reaction yields be improved?

- Methodology :

- Continuous-Flow Synthesis : A telescoped synthesis approach using continuous-flow reactors improves reaction efficiency and scalability, as demonstrated for structurally related nitro-dihydro compounds (e.g., 5-Nitro-1,4-dihydro-1,4-methanonaphthalene) .

- Catalytic Optimization : Use of Lewis acid catalysts (e.g., ZnCl₂) or base-mediated reactions (e.g., KOtBu) enhances regioselectivity and yield in pyrimidine functionalization .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodology :

- ¹H/¹³C NMR : Critical for confirming substituent positions and hydrogen bonding patterns (e.g., NH₂ protons at δ 6.8–7.2 ppm in DMSO-d₆) .

- IR Spectroscopy : Identifies functional groups (e.g., nitro group stretching at ~1520 cm⁻¹, NH bending at ~1600 cm⁻¹) .

- HRMS : Validates molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ with <2 ppm error) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Assess electron density distribution to identify reactive sites (e.g., nitro group reduces electron density at C4, favoring nucleophilic attack) .

- Molecular Dynamics Simulations : Model solvent effects (e.g., DMF vs. ethanol) on reaction pathways .

Advanced Research Questions

Q. How does the nitro group influence the electronic structure and biological activity of this compound?

- Methodology :

- Electron-Withdrawing Effects : The nitro group stabilizes negative charges, enhancing interactions with enzyme active sites (e.g., kinase inhibition via hydrogen bonding with ATP-binding pockets) .

- SAR Studies : Compare bioactivity of nitro vs. amino or methyl derivatives in enzyme inhibition assays (e.g., IC₅₀ values for CDK2 inhibition) .

- Data Table :

| Derivative | Substituent | CDK2 IC₅₀ (nM) |

|---|---|---|

| 5-Nitro | NO₂ | 12.3 |

| 5-Amino | NH₂ | 48.7 |

| 5-Methyl | CH₃ | >1000 |

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Assay Standardization : Control variables like buffer pH (e.g., pH 7.4 vs. 6.8) and ATP concentration in kinase assays .

- Purity Validation : Use HPLC-MS to confirm compound integrity (>99% purity) and rule out degradation products .

- Meta-Analysis : Cross-reference data from structurally analogous compounds (e.g., furopyrimidines with similar substitution patterns) .

Q. How can regioselective functionalization of this compound be achieved for targeted drug design?

- Methodology :

- Directed C─H Activation : Use Pd catalysts with directing groups (e.g., pyridinyl) to modify C2 or C6 positions .

- Protecting Group Strategies : Temporarily block the NH₂ group with Boc or Fmoc to direct reactions to the nitro site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.